molecular formula C8H10OS B1296895 1-(5-Methylthiophen-2-yl)propan-1-one CAS No. 59303-13-8

1-(5-Methylthiophen-2-yl)propan-1-one

Cat. No. B1296895
CAS RN: 59303-13-8
M. Wt: 154.23 g/mol
InChI Key: ROPOMQPSWIOWSN-UHFFFAOYSA-N
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Description

1-(5-Methylthiophen-2-yl)propan-1-one is an aromatic ketone . It has a molecular formula of C8H10OS and a molecular weight of 154.23 g/mol . This compound is also known by other names such as 2-Methyl-5-propionylthiophene, 1-(5-methylthien-2-yl)propan-1-one, and 1-(5-Methyl-2-thienyl)-1-propanone .


Molecular Structure Analysis

The molecular structure of 1-(5-Methylthiophen-2-yl)propan-1-one can be represented by the canonical SMILES string CCC(=O)C1=CC=C(S1)C . The InChI representation is InChI=1S/C8H10OS/c1-3-7(9)8-5-4-6(2)10-8/h4-5H,3H2,1-2H3 . The InChIKey is ROPOMQPSWIOWSN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-(5-Methylthiophen-2-yl)propan-1-one has a molecular weight of 154.23 g/mol . It has a computed XLogP3-AA value of 2.5 , indicating its lipophilicity. It has no hydrogen bond donors and two hydrogen bond acceptors . It has two rotatable bonds . The exact mass and monoisotopic mass are both 154.04523611 g/mol . The topological polar surface area is 45.3 Ų . It has 10 heavy atoms and a formal charge of 0 . The complexity of the molecule is 133 .

Scientific Research Applications

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

  • Anti-inflammatory Agent

    • Application: Thiophene derivatives can act as anti-inflammatory agents .
  • Serotonin Antagonists

    • Application: Certain thiophene derivatives can work as serotonin antagonists and are used in the treatment of Alzheimer’s .
  • Anticonvulsant and Antinociceptive Agents

    • Application: Some thiophene derivatives have shown potential as anticonvulsant and antinociceptive agents .
    • Method: The compounds were evaluated for their anticonvulsant activity in animal models of epilepsy (maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests) .
    • Results: The compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride showed higher ED50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) (62.14 mg/kg vs. 252.7 mg/kg (VPA) in the MES test, and 75.59 mg/kg vs. 130.6 mg/kg (VPA) and 221.7 mg/kg (ETX) in the 6 Hz test) .
  • Fluorescent Donor–Acceptor Type Molecules

    • Application: Thienylpyridinium–cyclic enolate betaine (TPB) dyes, which contain a thiophene ring, have been reported as unique skeletons of fluorescent donor–acceptor type molecules .
  • Antimicrobial Agent

    • Application: Thiophene derivatives can act as antimicrobial agents .
  • Kinases Inhibiting

    • Application: Certain thiophene derivatives can work as kinases inhibitors .

properties

IUPAC Name

1-(5-methylthiophen-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-3-7(9)8-5-4-6(2)10-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPOMQPSWIOWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342279
Record name 2-Methyl-5-propionylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-(5-Methyl-2-thienyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-(5-Methylthiophen-2-yl)propan-1-one

CAS RN

59303-13-8
Record name 1-(5-Methyl-2-thienyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59303-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-propionylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Methyl-2-thienyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

31 °C
Record name 1-(5-Methyl-2-thienyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Siddaraju, KR Prabhu - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
Tetrabutyl ammonium iodide (TBAI) catalyzed α-aminoxylation of ketones using aq. TBHP as an oxidant has been accomplished. We have shown that the CDC (cross dehydrogenative …
Number of citations: 32 pubs.rsc.org
R Kumar, J Parkash, R Kamal… - Asian Journal of …, 2022 - Wiley Online Library
The given study investigates and validates [hydroxy(tosyloxy)iodo]benzene (HTIB) mediated oxidative 1,2‐aryl C−C migration in variegated α,β‐unsaturated diaryl ketones. This …
Number of citations: 3 onlinelibrary.wiley.com
Y Siddaraju, KR Prabhu - Organic letters, 2016 - ACS Publications
A metal-free regioselective sulfenylation of the α-CH 3 group of ketones has been achieved in the presence of the α-CH 2 or α-CH group using the cross dehydrogenative (CDC) strategy…
Number of citations: 67 pubs.acs.org
IE Nifant'ev, AA Vinogradov, AA Vinogradov… - Applied Catalysis A …, 2018 - Elsevier
An original approach to α-olefin oligomerization as well as novel thermally stable zirconocene catalysts for use in such reactions has been elaborated. The method reported allows the …
Number of citations: 58 www.sciencedirect.com

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